4-Fluoro-2,6-dimethoxybenzaldehyde
CAS No.: 139549-11-4
Cat. No.: VC21332780
Molecular Formula: C9H9FO3
Molecular Weight: 184.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139549-11-4 |
|---|---|
| Molecular Formula | C9H9FO3 |
| Molecular Weight | 184.16 g/mol |
| IUPAC Name | 4-fluoro-2,6-dimethoxybenzaldehyde |
| Standard InChI | InChI=1S/C9H9FO3/c1-12-8-3-6(10)4-9(13-2)7(8)5-11/h3-5H,1-2H3 |
| Standard InChI Key | HOGUCRFULNNZBQ-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1C=O)OC)F |
| Canonical SMILES | COC1=CC(=CC(=C1C=O)OC)F |
Introduction
4-Fluoro-2,6-dimethoxybenzaldehyde is an aromatic aldehyde compound characterized by the presence of fluoro and methoxy substituents on a benzene ring, along with an aldehyde functional group. Its chemical structure is defined as . This compound is significant in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials due to its versatile chemical reactivity.
Synthesis
4-Fluoro-2,6-dimethoxybenzaldehyde can be synthesized through various methods, including:
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Methoxylation of Fluorobenzaldehyde:
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Starting with 4-fluorobenzaldehyde, methoxylation at the ortho positions can be achieved using dimethyl sulfate or methanol in the presence of a catalyst.
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Selective Halogenation and Formylation:
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A precursor like 2,6-dimethoxytoluene can undergo selective halogenation to introduce the fluoro group, followed by oxidation to form the aldehyde group.
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These methods ensure high purity and yield, which are critical for subsequent applications.
Applications
4-Fluoro-2,6-dimethoxybenzaldehyde has diverse applications in chemical research and industry:
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Pharmaceuticals: Used as an intermediate in synthesizing bioactive molecules such as antifungal agents or kinase inhibitors.
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Agrochemicals: Serves as a precursor for herbicides and pesticides.
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Material Science: Utilized in the development of functional polymers and dyes due to its aromatic nature.
Spectroscopic Data
To confirm its structure and purity, spectroscopic techniques are employed:
| Technique | Characteristic Peaks/Signals |
|---|---|
| NMR (Proton) | Signals for aromatic protons (~7 ppm), methoxy groups (~3.8 ppm), aldehyde proton (~10 ppm) |
| IR Spectroscopy | Aldehyde C=O stretch (~1700 cm⁻¹), C-F stretch (~1200 cm⁻¹), aromatic C-H stretch (~3100 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak at m/z = 184 (M⁺) |
These analytical methods provide definitive proof of the compound's identity and structural integrity.
Reactivity
The unique electronic effects of its substituents make this compound reactive towards:
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Nucleophilic Additions: The aldehyde group reacts with nucleophiles like amines and alcohols to form imines or acetals.
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Electrophilic Substitutions: The aromatic ring undergoes substitution reactions facilitated by the electron-donating methoxy groups.
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Oxidation/Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Safety and Handling
Like many aromatic aldehydes, 4-fluoro-2,6-dimethoxybenzaldehyde must be handled with care:
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Hazards: May cause irritation to skin, eyes, and respiratory tract.
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Precautions: Use gloves, goggles, and work in a well-ventilated area or fume hood.
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Storage: Store in a cool, dry place away from strong oxidizing agents.
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